2-Bromo-4-chloroanisole
Overview
Description
2-Bromo-4-chloroanisole is a halogenated compound characterized by the presence of both bromo and chloro substituents on an anisole (methoxybenzene) ring. It is of interest in synthetic chemistry due to its reactive halogen atoms, which can participate in various chemical transformations.
Synthesis Analysis
The synthesis of halogenated anisoles like 2-Bromo-4-chloroanisole often involves direct halogenation of anisole derivatives or through cross-coupling reactions. An example includes the use of glucose as a clean and renewable reductant in the palladium-nanoparticle-catalyzed reductive homocoupling of bromo- and chloroarenes, indicating a sustainable approach towards synthesizing complex halogenated compounds (Monopoli et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloroanisole, as with other halogenated aromatic compounds, can be analyzed through spectroscopic methods such as FT-IR, FT-Raman, and NMR spectroscopy. These analyses provide insights into the compound's electronic structure and geometrical conformation, as well as the effects of the bromo and chloro substituents on the aromatic ring's chemistry (Arunagiri et al., 2011).
Scientific Research Applications
Catalytic Reactions : It is used in catalytic reactions, such as in the Pd-nanoparticle-catalyzed reductive homocoupling of chloroarenes, including 4-chloroanisole, where glucose is employed as a renewable reductant in aqueous medium (Monopoli et al., 2010).
Water Treatment and Quality : Chloroanisoles, including compounds related to 2-Bromo-4-chloroanisole, are studied for their impact on drinking water quality. They are known to produce earthy and musty odors in water, and research focuses on understanding and minimizing their formation during water chlorination (Zhang et al., 2016).
Environmental Monitoring : Studies involve understanding the presence and distribution of bromochloromethoxybenzenes, including bromo- and chloroanisoles, in the environment. These compounds have mixed biogenic and anthropogenic origins and are monitored in various ecosystems, such as the marine troposphere (Führer & Ballschmiter, 1998).
Chemical Analysis and Detection : Research on methods for efficient detection and analysis of chloroanisoles in different samples, such as in water and biological tissues, is significant. This includes the development of solid-phase extraction methods and gas chromatography techniques for detecting chloroanisoles and their precursors in various samples (Bai et al., 2016).
Photolysis and Degradation Studies : Research on the photolytic degradation of chloroanisoles, including 2-Bromo-4-chloroanisole, in aqueous solutions provides insights into the environmental fate and breakdown mechanisms of these compounds. This includes understanding the photoinduced formation of transients and their absorption spectra (Abd El-Hameed et al., 1993, 1994).
Safety And Hazards
2-Bromo-4-chloroanisole can cause skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
2-bromo-4-chloro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMGEBDXDPBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334788 | |
Record name | 2-Bromo-4-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloroanisole | |
CAS RN |
60633-25-2 | |
Record name | 2-Bromo-4-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60633-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloro-1-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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